1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Description
Molecular Geometry and Crystallographic Analysis
The molecular structure of this compound exhibits distinctive geometric features that influence its chemical behavior and biological activity. The compound possesses a molecular formula of C₁₃H₁₅Cl₂NO₄S with a molecular weight of 352.23 grams per mole. The structural framework consists of a six-membered piperidine ring in a chair conformation, with the carboxylic acid group positioned at the 4-position and a 2,6-dichlorobenzyl sulfonyl moiety attached to the nitrogen atom of the piperidine ring.
Crystallographic studies of related piperidine-sulfonyl compounds provide valuable insights into the preferred conformational arrangements of this molecular class. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with typical sulfur-oxygen bond lengths in the range of 1.43-1.45 Angstroms and sulfur-nitrogen distances of approximately 1.63 Angstroms. The dichlorobenzyl substituent introduces significant steric and electronic effects due to the chlorine atoms positioned at the 2 and 6 positions of the benzene ring.
The spatial arrangement of the molecule reveals important intermolecular interactions that influence crystal packing. Hydrogen bonding patterns involving the carboxylic acid functionality play a crucial role in determining the solid-state structure. The carboxyl group forms intermolecular hydrogen bonds with neighboring molecules, creating extended networks that stabilize the crystal lattice. The chlorine atoms contribute to halogen bonding interactions, which further influence the overall packing arrangement and molecular orientation within the crystal structure.
Table 1: Key Structural Parameters of this compound
| Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₃H₁₅Cl₂NO₄S | - |
| Molecular Weight | 352.23 | g/mol |
| Predicted Melting Point | 185-190 | °C |
| Typical S-O Bond Length | 1.43-1.45 | Å |
| Typical S-N Bond Length | 1.63 | Å |
| Piperidine Ring Conformation | Chair | - |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the various hydrogen environments within the molecule. The piperidine ring protons typically appear as complex multipets in the aliphatic region between 1.5 and 4.0 parts per million, with the proton attached to the carbon bearing the carboxylic acid group showing distinctive coupling patterns.
The benzyl methylene protons connecting the sulfonyl group to the dichlorobenzene ring appear as a singlet around 4.2-4.5 parts per million, reflecting their unique chemical environment. The aromatic protons of the dichlorobenzene ring exhibit characteristic splitting patterns consistent with the 2,6-substitution pattern, typically appearing between 7.0 and 7.8 parts per million. The carboxylic acid proton resonates at approximately 12.0 parts per million as a broad singlet, often exchange-broadened due to rapid proton transfer processes.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carboxyl carbon appearing around 175 parts per million and the aromatic carbons distributed between 120 and 140 parts per million. The sulfonyl carbon directly attached to the benzene ring typically resonates around 140 parts per million, while the benzyl methylene carbon appears near 60 parts per million.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid group exhibits a broad O-H stretch around 2500-3300 wavenumbers and a C=O stretch near 1700 wavenumbers. The sulfonyl group shows characteristic symmetric and asymmetric S=O stretching vibrations at approximately 1150 and 1350 wavenumbers, respectively. Aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic C-H stretches occur at 2800-3000 wavenumbers.
Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 352, corresponding to the intact molecule. Characteristic fragment ions include loss of the carboxylic acid group (mass-to-charge ratio 307) and formation of the dichlorobenzyl sulfonyl cation (mass-to-charge ratio 223).
Table 2: Spectroscopic Characteristics
| Technique | Key Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Benzyl CH₂ | 4.2-4.5 ppm |
| ¹H Nuclear Magnetic Resonance | Aromatic H | 7.0-7.8 ppm |
| ¹H Nuclear Magnetic Resonance | Carboxylic acid H | ~12.0 ppm |
| ¹³C Nuclear Magnetic Resonance | Carboxyl C | ~175 ppm |
| Infrared | S=O stretch | 1150, 1350 cm⁻¹ |
| Infrared | C=O stretch | ~1700 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 352 |
Computational Modeling of Electronic Properties
Computational chemistry calculations provide valuable insights into the electronic structure and properties of this compound. Density functional theory calculations using basis sets such as 6-31G(d,p) reveal important electronic characteristics including frontier molecular orbital energies, electrostatic potential distributions, and charge density analyses. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy provide information about the compound's reactivity and potential for electron transfer processes.
Molecular electrostatic potential surface calculations reveal regions of positive and negative charge distribution across the molecule. The carboxylic acid oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding and electrophilic attack. The sulfonyl oxygen atoms also show substantial negative charge density, contributing to the compound's polar character and solubility properties. The chlorine atoms introduce electron-withdrawing effects that influence the overall electronic distribution throughout the molecular framework.
Natural bond orbital analysis provides detailed information about charge transfer between different molecular fragments and the nature of chemical bonding within the structure. The sulfonyl group acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution on both the piperidine ring and the benzyl moiety. This electronic perturbation influences the compound's chemical reactivity and biological activity profile.
Calculated molecular properties include dipole moment, polarizability, and thermodynamic parameters. The compound exhibits a substantial dipole moment due to the presence of multiple polar functional groups, contributing to its solubility in polar solvents and potential for intermolecular interactions. Thermodynamic calculations provide estimates of formation enthalpy, entropy, and Gibbs free energy, which are valuable for understanding the compound's stability and reactivity under various conditions.
Table 3: Computed Electronic Properties
| Property | Calculated Value | Method |
|---|---|---|
| Molecular Dipole Moment | 4.2-5.8 D | Density Functional Theory |
| Highest Occupied Molecular Orbital | -6.2 to -6.8 eV | B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital | -1.8 to -2.4 eV | B3LYP/6-31G(d,p) |
| Total Polar Surface Area | 74.68 Ų | Computational |
| LogP (Octanol/Water) | 2.6 | Predicted |
| Hydrogen Bond Acceptors | 5 | Structural Count |
| Hydrogen Bond Donors | 1 | Structural Count |
Conformational Dynamics in Solution
The conformational behavior of this compound in solution exhibits significant complexity due to the flexibility of the piperidine ring and the rotational freedom around several single bonds. Dynamic nuclear magnetic resonance studies reveal temperature-dependent conformational equilibria involving different piperidine ring conformations and rotational isomers around the sulfonyl-nitrogen bond. The six-membered piperidine ring primarily adopts chair conformations, with rapid interconversion between axial and equatorial orientations of substituents.
Molecular dynamics simulations provide detailed insights into the temporal evolution of molecular conformations and the energy barriers associated with conformational transitions. Root mean square deviation analysis indicates that the compound maintains structural stability over simulation timescales, with typical deviation values ranging from 1.5 to 2.5 Angstroms. The carboxylic acid group exhibits significant conformational flexibility, with rotation around the C-C bond connecting it to the piperidine ring occurring on nanosecond timescales.
The dichlorobenzyl sulfonyl substituent introduces additional conformational complexity through rotation around the sulfonyl-nitrogen bond and the benzyl-sulfonyl linkage. Computational analysis reveals multiple low-energy conformers with energy differences of 2-8 kilocalories per mole, suggesting rapid interconversion under physiological conditions. The chlorine substituents on the benzene ring influence the preferred conformational arrangements through steric and electronic effects.
Solvent effects play a crucial role in determining the preferred conformational populations. Polar solvents such as water and dimethyl sulfoxide stabilize conformations that maximize hydrogen bonding interactions with the carboxylic acid and sulfonyl oxygen atoms. Non-polar solvents favor more compact conformations that minimize exposure of polar functional groups to the solvent environment. Temperature-dependent studies reveal activation energies for conformational interconversion processes ranging from 8 to 15 kilocalories per mole.
Table 4: Conformational Analysis Results
| Conformational Parameter | Range/Value | Energy Barrier (kcal/mol) |
|---|---|---|
| Piperidine Ring Pucker | Chair ⇌ Chair | 8-12 |
| Sulfonyl-N Rotation | 0°-360° | 4-8 |
| Benzyl-Sulfonyl Rotation | 0°-360° | 2-6 |
| Carboxyl Group Rotation | 0°-180° | 3-7 |
| Root Mean Square Deviation | 1.5-2.5 Å | - |
| Major Conformer Population | 65-75% | - |
| Minor Conformer Population | 25-35% | - |
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-11-2-1-3-12(15)10(11)8-21(19,20)16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOIBGCFCVWZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153966 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858241-39-0 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858241-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation Reaction Conditions
-
- 2,6-Dichlorobenzyl chloride or sulfonyl chloride derivative
- Piperidine-4-carboxylic acid or protected derivatives (e.g., Boc-protected)
- Base (commonly triethylamine or inorganic bases) to neutralize generated acid
-
- Polar aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or ether solvents
- Hydrocarbon solvents may be used in crystallization steps
-
- Initial coupling reactions are typically performed at room temperature to mild heating (25°C to reflux temperature depending on solvent)
- Cooling steps (0°C to 30°C) are used during crystallization to improve yield and purity
Time:
- Reaction times range from 1 hour to several hours (up to 10 hours) depending on scale and reagent reactivity
Representative Synthetic Procedure
A typical procedure involves the following:
- Dissolve piperidine-4-carboxylic acid in an appropriate solvent under nitrogen atmosphere.
- Add a base such as triethylamine to the solution.
- Slowly add 2,6-dichlorobenzyl sulfonyl chloride dropwise at controlled temperature (0–25°C).
- Stir the reaction mixture for several hours to ensure completion.
- Quench the reaction with aqueous sodium bicarbonate or similar to neutralize excess reagents.
- Extract the product with organic solvents, wash, dry over anhydrous sodium sulfate.
- Concentrate and purify by column chromatography.
- Crystallize the product from suitable solvents (e.g., hydrocarbon or ester solvents) at low temperatures (0–30°C).
Crystalline Polymorphs and Their Preparation
According to patent literature, the compound exists in multiple crystalline polymorphic forms (designated as forms M, N, L, and S), each with distinct powder X-ray diffraction (PXRD) patterns and pharmaceutical properties. Preparation of these polymorphs involves precise control of solvent systems, temperature, and seeding techniques:
| Polymorph | Solvent Type(s) | Temperature Range | Special Notes |
|---|---|---|---|
| Form M | Ester, hydrocarbon, chloro, ether, nitrile solvents or mixtures | 30°C to reflux; cooling 0–30°C | Seed crystals may be added to control crystallization |
| Form N | Ketone, nitrile, alcohol solvents (ethanol, propanol, butanol variants) or mixtures | 35°C to 70°C reaction; cooling -50°C to 30°C | Stirring times 15 min to 10 hr |
| Form L | Hydrocarbon, ether, ester, polar-aprotic solvents | 25–30°C initial; 35–100°C reaction; cooling -30°C to 30°C | Controlled temperature steps critical for polymorph purity |
| Form S | Hydrocarbon, ester, polar-aprotic, ether solvents or mixtures | 0–30°C cooling | Specific to form-S crystallization |
These polymorphs are prepared by varying solvent selection, temperature profiles, and seeding, which influence the solid-state form and pharmaceutical performance of the compound.
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using mixtures such as dichloromethane/methanol/ammonium hydroxide is common for purification.
- Crystallization: Controlled crystallization from solvents like toluene, petroleum ether, or methyl tert-butyl ether (MTBE) enhances purity and yield.
- Characterization: PXRD, NMR spectroscopy, and mass spectrometry (ESI-MS) confirm structure and purity.
- Yield: Reported yields for intermediate and final steps range from 70% to 88%, depending on reaction conditions and scale.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Solvents | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonyl chloride formation | Chlorination of 2,6-dichlorobenzyl precursor | Various organic solvents | Ambient to reflux | N/A | Precursor for sulfonylation |
| Coupling with piperidine acid | Piperidine-4-carboxylic acid + sulfonyl chloride + base | Dichloromethane, THF, ethers | 0–25°C (addition), RT | 70–88 | Reaction time 1–10 h; inert atmosphere |
| Purification | Extraction, washing, drying, chromatography | Dichloromethane, methanol mixtures | Ambient | N/A | Silica gel chromatography |
| Crystallization | Solvent selection varies by polymorph | Hydrocarbon, ester, ether solvents | 0–30°C cooling | N/A | Seeding may be used to control polymorph |
Chemical Reactions Analysis
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salt.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The dichlorobenzyl moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
The compound is compared below with structurally related piperidine-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activity (where available).
Structural Variations and Physicochemical Properties
Table 1: Key Structural Features and Properties
Impact of Halogen Substituents
- Chlorine vs. However, chlorine’s smaller size may allow tighter steric fit in enzymatic active sites .
- Positional Effects : In collagenase inhibitors, 2,6-dichloro substitution (IC50 = 1.31 mM) outperforms 2,4-dichloro (IC50 = 1.48 mM), suggesting ortho-chlorines optimize steric or electronic interactions with residues like Gln215 and Tyr201 .
Functional Group Modifications
- Sulfonyl vs. Ethoxycarbonyl : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ethoxycarbonyl group in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. However, the dichlorobenzyl moiety counterbalances this, retaining moderate lipophilicity .
Biological Activity
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C13H15Cl2NO4S. Its structural characteristics include a piperidine ring, a sulfonyl group, and a dichlorobenzyl moiety, which contribute to its biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15Cl2NO4S |
| Molecular Weight | 320.24 g/mol |
| IUPAC Name | 1-[(2,6-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid |
| CAS Number | 1858241-39-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with active sites on proteins, while the piperidine ring provides structural stability. The dichlorobenzyl moiety enhances hydrophobic interactions, potentially increasing binding affinity to biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation against bacterial strains.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, the compound may interact with acetylcholinesterase (AChE), an enzyme relevant in neurological studies .
- Cancer Research : There is ongoing research into its role as a potential chemotherapeutic agent. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Anticancer Studies : A study involving similar piperidine derivatives demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7), indicating that modifications in the structure can enhance biological efficacy .
- Enzyme Interaction Studies : Research has shown that piperidine-based compounds can act as effective inhibitors of protein kinases, which are critical in cancer signaling pathways. The specific interactions of this compound with such targets remain to be fully elucidated.
- Synthetic Approaches : The synthesis of this compound involves multiple steps, including the formation of the piperidine ring and subsequent introduction of functional groups through nucleophilic substitution and sulfonylation reactions . These synthetic strategies are crucial for optimizing yield and enhancing biological activity.
Q & A
Q. What are the common synthetic routes for 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid?
Answer: The synthesis typically involves two key steps: (1) sulfonylation of the piperidine core and (2) introduction of the dichlorobenzyl moiety. A validated protocol includes:
- Sulfonylation: Reacting piperidine-4-carboxylic acid derivatives with 2,6-dichlorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours .
- Coupling: Using carbodiimide-based reagents (e.g., EDCI/HOBt) to activate the carboxylic acid group for subsequent reactions. For example, EDCI (1 eq) and HOBt (1 eq) in acetonitrile at room temperature for 24 hours yield intermediates with >85% purity after recrystallization .
Q. How is the purity of the compound typically verified in laboratory settings?
Answer: Purity is assessed using:
- 1H/13C NMR: To confirm structural integrity (e.g., δ 7.45 ppm for sulfonamide protons, δ 172.6 ppm for carbonyl carbons) .
- Melting Point: Sharp melting ranges (e.g., 162–163°C for intermediates) indicate homogeneity .
- Elemental Analysis: Matches calculated values (e.g., %C 51.07 vs. 51.12 observed for dichlorobenzyl derivatives) .
- IR Spectroscopy: Peaks at 1612–1687 cm⁻¹ confirm sulfonyl and carbonyl groups .
Example Workflow:
Recrystallize crude product from ethanol.
Run NMR and IR to confirm functional groups.
Compare elemental analysis with theoretical values.
Advanced Research Questions
Q. What methodological considerations are critical for optimizing the acylation step in synthesizing this compound?
Answer: Key factors include:
- Catalyst Selection: EDCI/HOBt outperforms DCC due to reduced racemization and higher yields (e.g., 88% vs. 65% for carboxamide derivatives) .
- Solvent Choice: Anhydrous acetonitrile minimizes side reactions compared to THF .
- Reaction Time: Extending stirring to 24 hours improves conversion (e.g., from 45% to 88% yield) .
- Purification: Ethanol recrystallization removes unreacted EDCI, confirmed by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Troubleshooting Tip: If yields drop below 70%, check for moisture ingress or reagent degradation via Karl Fischer titration.
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected carbonyl peaks) during characterization?
Answer: Contradictions often arise from tautomerism or impurities. Mitigation strategies:
- Variable Temperature NMR: Resolves dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .
- X-ray Crystallography: Defines absolute configuration for ambiguous stereocenters .
- 2D NMR (COSY, HSQC): Assigns overlapping proton environments (e.g., piperidine CH₂ vs. aromatic protons) .
Case Study: Inconsistent 13C NMR signals at δ 172–175 ppm were resolved via HSQC, confirming two distinct carbonyl groups in a carboxamide derivative .
Q. What strategies are recommended for improving yields in nucleophilic substitution reactions involving dichlorobenzyl groups?
Answer:
- Steric and Electronic Modulation: Electron-withdrawing Cl groups reduce nucleophilicity; use polar aprotic solvents (DMF or DMSO) to enhance reactivity .
- Catalysis: Add KI (10 mol%) to facilitate SNAr mechanisms in dichlorobenzyl sulfonylation .
- Temperature Control: Heating to 60–80°C accelerates reactions but risks decomposition—monitor via TLC .
Data Comparison:
| Condition | Yield (No Catalyst) | Yield (KI Catalyst) |
|---|---|---|
| DCM, 25°C | 45% | 68% |
| DMF, 80°C | 72% | 89% |
Q. How does the electronic environment of the dichlorobenzyl moiety influence the compound’s reactivity in cross-coupling reactions?
Answer: The 2,6-dichloro substitution creates a highly electron-deficient aryl ring, which:
- Reduces Electron Density: Hammett σ⁺ values (Cl = +0.23) increase susceptibility to nucleophilic attack .
- Enhances Stability: Withdrawing groups stabilize intermediates in Suzuki-Miyaura couplings (e.g., Pd(OAc)₂, K₂CO₃, 90°C) .
Computational Insight: DFT calculations show a 15% lower activation energy for dichlorobenzyl vs. unsubstituted benzyl derivatives in cross-couplings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
